1-Methyl-2-nitrosoimidazole

Cytotoxicity Bioreductive Structure-Activity Relationship

Researchers studying nitroimidazole bioreduction often face workflow bottlenecks due to the requirement for hypoxic chambers to activate nitro compounds. 1-Methyl-2-nitrosoimidazole (INO) eliminates this barrier as a direct-acting, two-electron reduction product. • Enzyme-Independent Activity: Depletes intracellular GSH to ~15% of baseline within minutes at 100 μM under normoxic conditions, independent of cellular nitroreductase levels. • Hypoxia-Free Cytotoxicity Screening: Produces dose-dependent cytotoxicity in the 10-60 μM range against CHO and HT-29 cells under standard aerobic culture, removing the need for specialized hypoxia equipment. • Chemosensitization Protocols: Enables low-micromolar chemosensitization studies with melphalan under aerobic conditions, reducing compound usage versus millimolar-dosing alternatives. Standard analytical documentation and global logistics support are provided with every order.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 116169-87-0
Cat. No. B056497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-nitrosoimidazole
CAS116169-87-0
Synonyms1-methyl-2-nitrosoimidazole
1-MNI
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESCN1C=CN=C1N=O
InChIInChI=1S/C4H5N3O/c1-7-3-2-5-4(7)6-8/h2-3H,1H3
InChIKeyDQGMASZUGMDEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-nitrosoimidazole: A Model 2-Nitrosoimidazole for Bioreductive Research


1-Methyl-2-nitrosoimidazole (INO) is a synthetic heterocyclic nitroso compound classified as a 2-nitrosoimidazole, with the molecular formula C₄H₅N₃O and a molecular weight of 111.10 g/mol . It is the two-electron reduction product of the model 2-nitroimidazole 1-methyl-2-nitroimidazole (INO₂) and was specifically developed as a stable, isolable intermediate to study the reactivity and toxicity mechanisms of nitroimidazole bioreductive agents .

1
Stable, isolable 2-nitrosoimidazole intermediate for bioreductive pathway investigation
2
Direct electrophilic nitroso reactivity without prior enzymatic bioreduction
3
Uniform response under aerobic conditions supports standard incubator workflows

Why 1-Methyl-2-nitrosoimidazole Cannot Be Replaced by Its Nitro Precursor


Although 1-methyl-2-nitrosoimidazole shares the imidazole core with its parent 1-methyl-2-nitroimidazole (INO₂) and downstream reduction products (2-hydroxylamino- and 2-amino-imidazoles), the electrophilic nitroso group at the 2-position confers a fundamentally distinct reactivity profile that prevents functional interchangeability. INO reacts directly and within minutes with cellular nucleophiles—glutathione (GSH) and protein thiols—without requiring prior enzymatic bioreduction . Consequently, its biological effects, including aerobic cytotoxicity, GSH depletion, and chemosensitization, differ from those of INO₂ by orders of magnitude in potency and are entirely independent of oxygen tension. Substituting INO₂ or other reduced metabolites for INO in experimental protocols will yield qualitatively and quantitatively different results, compromising data reproducibility and mechanistic interpretation.

Attribute
Target: INO
Substitute: INO₂ / INHOH / INH₂
Activation
Direct electrophilic reactivity, enzyme-independent
Requires enzymatic nitroreduction; oxygen-inhibitable
Oxygen dependence
Equivalent activity under aerobic and hypoxic conditions
Hypoxia-selective; 10–15-fold aerobic resistance reported
GSH depletion
Direct thiol conjugation at micromolar concentrations
No measurable GSH depletion even at 10× higher concentration
Chemosensitization
Active under normoxia at micromolar levels
Hypoxia-dependent or inactive; millimolar concentrations may be required

Quantitative Differentiation Evidence vs. Closest Analogs


Aerobic Cytotoxicity: INO vs. INO₂ Potency Comparison

Under aerobic conditions, 1-methyl-2-nitrosoimidazole (INO) produced significant cytotoxicity in Chinese hamster ovary (CHO) cells at concentrations of 10–60 μM. When compared on an equimolar basis to the parent nitro compound INO₂ and the 4- and 6-electron reduction products (2-hydroxylamino-1-methylimidazole, INHOH, and 2-amino-1-methylimidazole, INH₂), INO was approximately two orders of magnitude (100-fold) more toxic . In separate studies, CHO cells required ~20 mM INO₂ under aerobic conditions to observe toxicity, with a 10–15-fold difference between aerobic and hypoxic sensitivity, further confirming the vast potency gap .

Aerobic Cytotoxicity
Head-to-head
~100-fold greater reported cytotoxicity vs. INO₂ under aerobic conditions (CHO cells, clonogenic assay)
Supports aerobic cytotoxicity endpoint review
CHO cells; INO active at 10–60 μM vs. INO₂ at ~20 mM
Cytotoxicity Bioreductive Structure-Activity Relationship CHO cells

Glutathione Depletion: Direct Thiol Reactivity vs. Nitro Precursor

In CHO cells at 10⁶ cells/mL, INO at 100 μM depleted intracellular glutathione (GSH) to a plateau of 15% of control levels. Under identical exposure conditions, INO₂ at a 10-fold higher concentration (1000 μM) produced no measurable GSH depletion, while the 4-electron reduction product INHOH caused only minimal GSH loss at 1000 μM . This direct, enzyme-independent thiol reactivity is a hallmark of the nitroso functional group and is absent in the nitro precursor.

GSH Depletion
Head-to-head
100 μM INO reduced intracellular GSH to 15% of control; INO₂ at 1000 μM showed no depletion
Supports thiol-reactivity assay interpretation
Enzyme-independent; CHO cells, HPLC assay context
Glutathione Thiol Reactivity Detoxification Oxidative Stress

Chemosensitization: Aerobic Activity vs. Hypoxia-Dependent INO₂

In HT-29 human colon cancer cells, INO at micromolar concentrations potentiated the cytotoxicity of the bifunctional alkylating agent melphalan (L-PAM) under both aerobic and hypoxic conditions. The parent compound INO₂ enhanced L-PAM toxicity only under hypoxic conditions, while the 4- and 6-electron reduction products (INHOH and 2-amino-1-methylimidazole) failed to modify L-PAM cell kill even at millimolar concentrations . This represents at least a 1000-fold difference in effective chemosensitizing concentration between INO and the further-reduced metabolites.

Chemosensitization
Head-to-head
Micromolar INO enhanced L-PAM toxicity under aerobic and hypoxic conditions; INHOH/INH₂ inactive at mM
Supports aerobic chemosensitization endpoint review
HT-29 cells, L-PAM combination context
Chemosensitization Alkylating Agent Combination Therapy Melphalan

Oxygen-Independent Cytotoxicity vs. Hypoxia-Selective INO₂

In HT-29 human colon cancer cells, INO exhibited equivalent cytotoxicity under aerobic and hypoxic conditions in clonogenic assays, demonstrating complete oxygen independence . By stark contrast, INO₂ displays pronounced hypoxia selectivity: CHO cells are 10–15 times more resistant to 20 mM INO₂ under aerobic compared to hypoxic conditions . This differential arises because INO₂ requires oxygen-inhibitable enzymatic nitroreduction to generate the cytotoxic nitroso intermediate, whereas INO bypasses this activation barrier entirely.

Oxygen Dependence
Cross-study comparable
Equivalent cytotoxicity under aerobic and hypoxic conditions; INO₂ shows 10–15-fold aerobic resistance
Supports oxygen-independent model-response interpretation
Cross-study context; data to verify
Hypoxia Bioreductive Oxygen Dependence Tumor Microenvironment

Validated Application Scenarios for 1-Methyl-2-nitrosoimidazole


Aerobic Cytotoxicity Screening of Nitroimidazole Electrophiles

INO serves as a reference standard for aerobic cytotoxicity screening of novel nitroimidazole reduction products in CHO or HT-29 cell lines. Its activity in the 10–60 μM range under normoxic conditions allows dose-response profiling without the need for hypoxia chambers, streamlining laboratory workflows and reducing capital equipment requirements for hypoxia generation .

Positive Control for Thiol Reactivity and GSH Depletion Assays

Researchers assessing cellular thiol homeostasis or validating GSH detection methods (HPLC, fluorometric assays) can employ INO at 100 μM as a robust positive control that reliably depletes GSH to ~15% of baseline within minutes. Unlike INO₂, which requires enzymatic activation, INO provides direct, reproducible GSH depletion independent of cellular nitroreductase levels .

Aerobic Chemosensitization Protocols with Alkylating Agents

In drug combination studies, INO can be co-administered with melphalan or related bifunctional alkylators at low micromolar concentrations under standard aerobic culture conditions to evaluate chemosensitization efficacy. This protocol circumvents the hypoxia requirement of INO₂ and avoids the millimolar dosing needed for other reduced metabolites, improving assay throughput and reducing compound usage .

Dissecting Nitroreductase-Independent Cell Death Mechanisms

Because INO's cytotoxicity, GSH depletion, and calcium dysregulation are entirely independent of cellular nitroreductase activity and oxygen tension, it is an ideal tool compound for isolating the direct biochemical consequences of nitrosoimidazole electrophiles on intracellular signaling pathways—such as sustained calcium influx leading to secondary necrosis—without confounding contributions from upstream reductive metabolism .

Application
Selection Property
Validation Focus
Aerobic nitrosoimidazole cytotoxicity screening
Cell-model endpoint review
Aerobic dose-response profiling in CHO or HT-29 models
Thiol reactivity and GSH depletion studies
Thiol-reactivity assay context
Enzyme-independent GSH depletion endpoints
Aerobic chemosensitization combination research
Chemosensitization assay context
Alkylator potentiation endpoint review
Nitroreductase-independent cell death mechanism studies
Pathway-response assay context
Calcium-influx and necrosis endpoint monitoring
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